

# Eprenetapopt discovery and development timeline

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of **Eprenetapopt** 

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, mechanism of action, and clinical development timeline of **eprenetapopt** (formerly APR-246), a first-in-class p53 reactivator.

# **Discovery and Preclinical Development**

**Eprenetapopt** was discovered approximately two decades ago by Wiman and colleagues as a methylated derivative of the PRIMA-1 (p53-reactivation and induction of massive apoptosis) molecule.[1][2] Preclinical investigations revealed its potential as an anti-cancer agent with activity across a range of solid and hematological malignancies, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and ovarian cancer.[3][4][5][6]

Notably, preclinical studies demonstrated strong synergistic effects when **eprenetapopt** was combined with traditional chemotherapeutic agents, newer targeted therapies, and immune checkpoint inhibitors.[3][4][6][7]

# **Mechanism of Action**

**Eprenetapopt** is a prodrug that undergoes spontaneous conversion to its active form, methylene quinuclidinone (MQ).[1][2][8] The mechanism of action is multifaceted, involving both p53-dependent and -independent pathways.



## 2.1. p53-Dependent Pathway:

MQ acts as a Michael acceptor, covalently binding to specific cysteine residues within the core domain of mutant p53 protein.[2][8] This binding restores the wild-type conformation and function of the p53 tumor suppressor protein.[2][4] The reactivated p53 can then induce cell cycle arrest and apoptosis in cancer cells harboring TP53 mutations.[2]



Click to download full resolution via product page

p53-Dependent Signaling Pathway of **Eprenetapopt**.

## 2.2. p53-Independent Pathway:



**Eprenetapopt** also exerts its anti-cancer effects through p53-independent mechanisms, primarily by inducing oxidative stress.[1][2] It achieves this by binding to and depleting glutathione (GSH), a key cellular antioxidant, and by inhibiting the enzyme thioredoxin reductase 1 (TrxR1).[1][2] The resulting increase in reactive oxygen species (ROS) can lead to cell death via pathways such as ferroptosis.[2][9]



Click to download full resolution via product page

p53-Independent Signaling Pathway of **Eprenetapopt**.

# **Clinical Development Timeline and Data**



**Eprenetapopt** has undergone extensive clinical evaluation, primarily in patients with hematological malignancies harboring TP53 mutations.

## 3.1. Phase 1/2 Clinical Trials:

Early-phase clinical trials established a favorable safety profile and demonstrated clinical activity for **eprenetapopt** in combination with other agents.[4][6][7]

| Trial<br>Name/Identifie<br>r | Patient<br>Population                                       | Treatment<br>Regimen                          | Key Efficacy<br>Results                                                                               | Reference |
|------------------------------|-------------------------------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Phase 1/2 Study              | 55 patients with<br>TP53-mutant<br>MDS, AML, and<br>MDS/MPN | Eprenetapopt +<br>Azacitidine                 | Overall Response Rate (ORR): 71%Complete Remission (CR): 44%Median Overall Survival (OS): 10.8 months | [8][10]   |
| French Phase<br>1b/II        | TP53-mutant<br>MDS and AML                                  | Eprenetapopt +<br>Azacitidine                 | ORR (MDS):<br>75%CR (MDS):<br>57%Median OS:<br>12.1 months                                            |           |
| Phase 1/2 Trial              | 30 evaluable patients with frontline TP53-mutant AML        | Eprenetapopt +<br>Venetoclax +<br>Azacitidine | CR:<br>37%Composite<br>Response (CR +<br>CRi): 53%                                                    | [4][10]   |

## 3.2. Phase 2 Clinical Trials:

A notable Phase 2 trial evaluated **eprenetapopt** as maintenance therapy following allogeneic stem cell transplantation.



| Trial<br>Name/Identifie<br>r   | Patient<br>Population                          | Treatment<br>Regimen          | Key Efficacy<br>Results                                                                                                                           | Reference |
|--------------------------------|------------------------------------------------|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Post-Transplant<br>Maintenance | 33 patients with<br>TP53-mutant<br>MDS and AML | Eprenetapopt +<br>Azacitidine | 1-year Relapse-<br>Free Survival<br>(RFS):<br>60%Median<br>RFS: 12.5<br>months1-year<br>Overall Survival<br>(OS):<br>79%Median OS:<br>20.6 months | [3][5]    |

## 3.3. Phase 3 Clinical Trial:

A pivotal Phase 3 trial was conducted to evaluate **eprenetapopt** in frontline TP53-mutant MDS.

| Trial<br>Name/Identifie<br>r | Patient<br>Population         | Treatment<br>Regimen                                   | Key Outcome                                                            | Reference |
|------------------------------|-------------------------------|--------------------------------------------------------|------------------------------------------------------------------------|-----------|
| Pivotal Phase 3              | Frontline TP53-<br>mutant MDS | Eprenetapopt +<br>Azacitidine vs.<br>Azacitidine alone | Failed to meet the primary statistical endpoint of complete remission. | [3][5]    |

## 3.4. Regulatory Designations:

**Eprenetapopt** has received several key regulatory designations from the U.S. Food and Drug Administration (FDA) and the European Commission.



| Regulatory Agency      | Designation          | Indication                                       | Reference |
|------------------------|----------------------|--------------------------------------------------|-----------|
| FDA                    | Breakthrough Therapy | Combination with Azacitidine for mutant TP53 MDS | [1]       |
| FDA                    | Fast Track           | Mutant TP53 Acute<br>Myeloid Leukemia<br>(AML)   | [1][7]    |
| FDA                    | Orphan Drug          | Myelodysplastic<br>Syndromes (MDS)               | [4]       |
| FDA                    | Orphan Drug          | Acute Myeloid<br>Leukemia (AML)                  | [4]       |
| European<br>Commission | Orphan Drug          | Myelodysplastic<br>Syndromes (MDS)               | [4]       |
| European<br>Commission | Orphan Drug          | Acute Myeloid<br>Leukemia (AML)                  | [4]       |
| European<br>Commission | Orphan Drug          | Ovarian Cancer                                   |           |

# **Experimental Protocols**

Detailed experimental protocols for the clinical trials cited are maintained by the respective study sponsors and are typically available through clinical trial registries such as ClinicalTrials.gov. The general methodologies employed in these trials are summarized below.





Click to download full resolution via product page

Generalized Experimental Workflow for **Eprenetapopt** Clinical Trials.

#### Key Methodologies:

- Patient Selection: Enrollment was typically restricted to patients with confirmed TP53 mutations in their malignancies.
- Treatment Administration: Eprenetapopt was administered intravenously, often in combination with other agents like azacitidine or venetoclax, in cyclical regimens.



- Efficacy Endpoints: Primary and secondary endpoints included complete remission (CR) rate, overall response rate (ORR), duration of response (DoR), relapse-free survival (RFS), and overall survival (OS).
- Safety and Tolerability: Adverse events were monitored and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

# **Future Directions**

The development of next-generation p53 reactivators, such as the orally bioavailable APR-548, is underway.[3][4] A Phase 1 clinical trial for APR-548 was anticipated to commence in early 2021.[7] These next-generation compounds aim to improve upon the potency and delivery of p53-reactivating therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 2. Eprenetapopt in the Post-Transplant Setting: Mechanisms and Future Directions PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprea Therapeutics Presents Primary Analysis from Phase 2 Trial of Eprenetapopt +
  Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML at the
  2021 American Society of Hematology (ASH) Annual Meeting | Aprea Therapeutics
  [ir.aprea.com]
- 4. Aprea Therapeutics Announces Phase 1/2 Trial of Eprenetapopt + Venetoclax +
   Azacitidine in TP53 Mutant AML Meets Complete Remission Primary Efficacy Endpoint |

   Aprea Therapeutics [ir.aprea.com]
- 5. Aprea Therapeutics Presents Primary Analysis from Phase 2 Trial of Eprenetapopt + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML at the 2021 American Society of Hematology (ASH) Annual Meeting BioSpace [biospace.com]



- 6. Aprea Therapeutics Receives FDA Fast Track Designation for Eprenetapopt in the Treatment of TP53 Mutant Acute Myeloid Leukemia (AML) BioSpace [biospace.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Long-term follow-up and combined Phase 2 results of eprenetapopt and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Eprenetapopt discovery and development timeline].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612078#eprenetapopt-discovery-and-development-timeline]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com